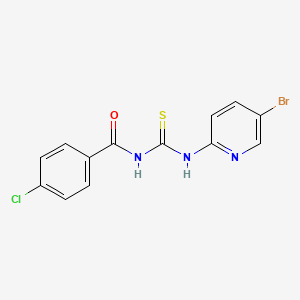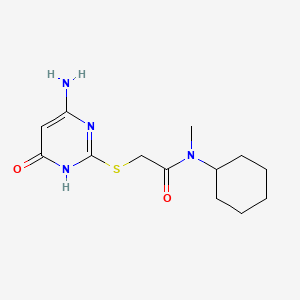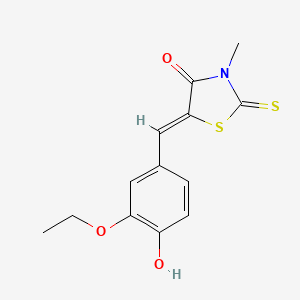![molecular formula C27H25N5 B5992796 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine](/img/structure/B5992796.png)
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine typically involves multiple steps. One common method starts with the preparation of pyrazole intermediates. For instance, pyrazole carboxylic acid intermediates can be synthesized through reactions involving POCl3 in dry DMF, followed by oxidation of aldehyde moieties to acids in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, similar compounds have been shown to inhibit fungal ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
para-Quaterphenyl: Consists of a straight chain of four phenyl groups connected in the para position.
Bifonazole: An imidazole antifungal drug with a similar structural motif.
Uniqueness
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine is unique due to its dual pyrazole rings and phenyl substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5/c1-3-8-21(9-4-1)22-12-14-24(15-13-22)27-25(19-29-31-27)18-28-26(20-32-17-7-16-30-32)23-10-5-2-6-11-23/h1-17,19,26,28H,18,20H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHBLIBKIPVSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNC(CN4C=CC=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B5992714.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5992719.png)



![N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B5992732.png)
![methyl 5-methyl-2-{[(2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5992747.png)
![N-[4-(acetylamino)phenyl]-3-(phenylthio)propanamide](/img/structure/B5992760.png)

![N-(4-chlorobenzyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5992781.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5992789.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5992800.png)
![N-benzyl-1-cyclopropyl-N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]methanamine](/img/structure/B5992806.png)
![6-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}-2-methyl-2-heptanol](/img/structure/B5992813.png)
